Ethyl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE is a complex organic compound that features a quinoxaline core, a benzoate ester, and a chlorobenzenesulfonamide group
Preparation Methods
The synthesis of ETHYL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Chlorobenzenesulfonamide Group: This step involves the sulfonylation of the quinoxaline derivative using chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Esterification: The final step is the esterification of the resulting compound with ethyl benzoate under acidic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
ETHYL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over a palladium catalyst, resulting in the reduction of the nitro or sulfonamide groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s quinoxaline core is known for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It can serve as a probe in biological assays to study enzyme activity and protein interactions.
Industrial Applications: The compound may be used in the synthesis of advanced materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of ETHYL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the substrate and binding to the active site. The benzoate ester moiety may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
ETHYL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE can be compared with similar compounds such as:
ETHYL 4-{[3-(3-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE: This compound differs by the position of the chlorine atom on the benzene ring, which can affect its reactivity and biological activity.
ETHYL 4-{[3-(4-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE: The methyl group instead of chlorine can lead to different electronic properties and interactions with biological targets.
ETHYL 4-{[3-(4-FLUOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE: The fluorine atom can enhance the compound’s stability and binding affinity to certain targets.
The uniqueness of ETHYL 4-{[3-(4-CHLOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19ClN4O4S |
---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
ethyl 4-[[3-[(4-chlorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoate |
InChI |
InChI=1S/C23H19ClN4O4S/c1-2-32-23(29)15-7-11-17(12-8-15)25-21-22(27-20-6-4-3-5-19(20)26-21)28-33(30,31)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
DGICRVZVQQUJSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.